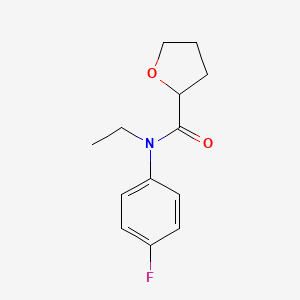
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as HPE, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用機序
The mechanism of action of HPE is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. HPE has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects:
HPE has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its antidepressant and anxiolytic effects. HPE has also been shown to decrease the levels of corticosterone, which is a stress hormone. Additionally, HPE has been shown to increase the levels of glutathione, which is an antioxidant that plays a role in protecting cells from oxidative stress.
実験室実験の利点と制限
HPE has several advantages for lab experiments. It has a high yield and purity, making it easy to work with. HPE also has well-established methods for synthesis and purification, which allows for reproducibility of results. However, HPE has some limitations for lab experiments. It is not water-soluble, which limits its use in certain assays. Additionally, HPE has a short half-life in vivo, which may limit its use in animal studies.
将来の方向性
There are several future directions for research on HPE. One area of interest is its potential as a treatment for substance abuse disorders. HPE has been shown to reduce drug-seeking behavior in rats, and further research is needed to determine its efficacy in humans. Another area of interest is the role of BDNF in the mechanism of action of HPE. Further research is needed to determine the specific role of BDNF in the antidepressant and anxiolytic effects of HPE. Additionally, the development of water-soluble derivatives of HPE may expand its use in certain assays.
合成法
The synthesis of HPE involves the reaction of 3-hydroxypiperidine and 2-thiophen-2-ylpyrrolidine with ethyl chloroacetate. The reaction is carried out in the presence of a base and a catalyst, and the product is purified using column chromatography. The yield of HPE is typically high, and the purity can be confirmed using spectroscopic techniques.
科学的研究の応用
HPE has been studied extensively for its potential as a therapeutic agent. It has been shown to have antipsychotic, antidepressant, and anxiolytic properties in animal models. HPE has also been studied for its potential as a treatment for substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
特性
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-12-4-1-7-16(10-12)11-15(19)17-8-2-5-13(17)14-6-3-9-20-14/h3,6,9,12-13,18H,1-2,4-5,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGLPIWJMXVFKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N2CCCC2C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypiperidin-1-yl)-1-(2-thiophen-2-ylpyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1-cyclopropylethyl)-2-{[(oxolan-2-yl)methyl][(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B7515440.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)






![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)

![2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)
![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)